[(1E)-2-(2,6-dichlorophenyl)-1-azavinyloxy]-N-[3-(2,6-dichlorophenyl)isothiazo l-4-yl]carboxamide
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Overview
Description
[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime is a complex organic compound characterized by its unique structure, which includes both isothiazole and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the isothiazole ring, followed by the introduction of the carbamoyl and oxime groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxime derivatives.
Reduction: Reduction reactions may convert the oxime group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime is explored for its potential pharmacological properties. Researchers are particularly interested in its ability to modulate specific molecular pathways, which could lead to the development of new drugs.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has different applications compared to [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime.
Ringer’s lactate solution: Although primarily used in medical settings for fluid replacement, it serves as an example of a compound with distinct applications.
Uniqueness
What sets [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H9Cl4N3O2S |
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Molecular Weight |
461.1 g/mol |
IUPAC Name |
[(E)-(2,6-dichlorophenyl)methylideneamino] N-[3-(2,6-dichlorophenyl)-1,2-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C17H9Cl4N3O2S/c18-10-3-1-4-11(19)9(10)7-22-26-17(25)23-14-8-27-24-16(14)15-12(20)5-2-6-13(15)21/h1-8H,(H,23,25)/b22-7+ |
InChI Key |
LZACBVQXZLISMB-QPJQQBGISA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/OC(=O)NC2=CSN=C2C3=C(C=CC=C3Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NOC(=O)NC2=CSN=C2C3=C(C=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
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